molecular formula C15H16N2O2 B3021271 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 519150-65-3

2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No. B3021271
CAS RN: 519150-65-3
M. Wt: 256.3 g/mol
InChI Key: SJUVKSDEXHEPSA-UHFFFAOYSA-N
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Description

“2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid” is a complex organic compound . It belongs to the class of naphthyridines, which are bicyclic nitrogen-containing heterocycles . These compounds have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives, including “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid”, has been a topic of interest in recent years . Various synthetic strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid” is complex. It is a naphthyridine derivative, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The InChI code for this compound is 1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) .


Chemical Reactions Analysis

Naphthyridines, including “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

The molecular formula of “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid” is C15H16N2O2 . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Anticancer Properties

Functionalized 1,6-naphthyridines, which include this compound, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity of 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridines are also known for their anti-HIV properties . HIV (Human Immunodeficiency Virus) is a virus that attacks cells that help the body fight infection, making a person more vulnerable to other infections and diseases.

Antimicrobial Activity

These compounds have demonstrated antimicrobial activity . They can be used to fight against various bacteria and fungi, which are responsible for numerous diseases.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory activity . They can be used to reduce inflammation in the body, which is a key factor in many health conditions, including arthritis and asthma.

Antioxidant Activity

1,6-Naphthyridines have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthetic Chemistry

This compound is also used in synthetic chemistry . It serves as a building block in the synthesis of more complex molecules, contributing to the development of new materials and drugs.

Future Directions

The future directions in the research of naphthyridines, including “2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid”, involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . There is also a need for a complete correlation of synthesis with biological activity .

Mechanism of Action

Target of Action

It’s known that 1,6-naphthyridines, a family of compounds to which this molecule belongs, have a wide range of biological applications . They have been found to interact with several receptors in the body .

Mode of Action

1,6-naphthyridines are known to exhibit a variety of pharmacological activities such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific interactions of this compound with its targets and the resulting changes would depend on the particular target and the context of the interaction.

Biochemical Pathways

These could potentially include pathways related to cell proliferation (in the case of anticancer activity), viral replication (in the case of anti-HIV activity), bacterial growth (in the case of anti-microbial activity), pain signaling (in the case of analgesic activity), inflammation (in the case of anti-inflammatory activity), and oxidative stress (in the case of antioxidant activity) .

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Given the wide range of activities exhibited by 1,6-naphthyridines, these effects could potentially include inhibition of cell proliferation, inhibition of viral replication, inhibition of bacterial growth, reduction of pain signaling, reduction of inflammation, and reduction of oxidative stress .

properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUVKSDEXHEPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368995
Record name 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

CAS RN

519150-65-3
Record name 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 2
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 3
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 4
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 5
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 6
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

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